N-Acyl-alpha-Aminosäuren
N-Acyl-α-amino acids are a class of organic compounds that exhibit diverse biological activities and applications in various fields, including pharmaceuticals, cosmeceuticals, and flavor additives. These molecules contain an α-amino acid with an acyl group attached to the nitrogen atom of the amino group, leading to structural diversity depending on the specific amino acid (e.g., alanine, valine) and the nature of the acyl substituent (e.g., acetyl, propionyl).
Structurally, N-acyl-α-amino acids often possess enhanced lipophilicity compared to their corresponding free α-amino acids, which can improve their solubility in organic solvents and facilitate their cellular uptake. Their unique physicochemical properties make them valuable intermediates for the synthesis of complex molecules or as bioactive compounds themselves.
In pharmaceutical applications, N-acyl-α-amino acids have shown potential as chiral precursors for drug development due to their ability to form stable stereoisomers. They are also investigated in the treatment of various diseases, including neurodegenerative disorders and inflammatory conditions, owing to their anti-inflammatory and antioxidant properties.
In cosmeceuticals, N-acyl-α-amino acids have gained attention as effective skin conditioning agents and free radical scavengers, contributing to the development of anti-wrinkle creams, moisturizers, and sun protection products. Additionally, these compounds can be used in flavor additives for food and beverages due to their pleasant taste profiles.
Overall, N-acyl-α-amino acids represent a promising class of molecules with versatile applications across multiple industries, driven by their unique structural features and biological activities.

Struktur | Chemischer Name | CAS | MF |
---|---|---|---|
![]() |
Secoshornephine A | 2156585-39-4 | C25H28N2O6 |
![]() |
6-Chlorotryptophan; (S)-form, Nα-(3-Chloro-6-hydroxy-2-methylbenzoyl) | 1632461-26-7 | C19H16Cl2N2O4 |
![]() |
Clathramide A; 8-Epimer | 183072-78-8 | C13H17BrN4O3 |
![]() |
Isosecoshornephine A | 2156585-45-2 | C25H28N2O4 |
![]() |
Benzoxacystole | 1345002-07-4 | C16H16N2O7S |
![]() |
N-[15-Methyl-3-(13-methyl-4-tetradecenoyloxy)hexadecanoyl]glycine; (R,Z)-form | 193825-66-0 | C34H63NO5 |
![]() |
N-[15-Methyl-3-(13-methyl-4-tetradecenoyloxy)hexadecanoyl]glycine; (±)-(Z)-form | 183167-45-5 | C34H63NO5 |
![]() |
Matlystatin A1; N-Deoxy | 140626-95-5 | C27H47N5O7S |
![]() |
4-Nitrotryptophan; (±)-form, N-Ac | 91768-84-2 | C13H13N3O5 |
![]() |
Ochrobactin C; N-Deacyl, N-(2E-octenoyl) | 906064-16-2 | C36H60N4O13 |
Verwandte Literatur
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
Empfohlene Lieferanten
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte